3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1008061-51-5
VCID: VC6868282
InChI: InChI=1S/C22H25N3O2/c1-16-5-7-17(8-6-16)23-20-15-21(26)25(22(20)27)19-11-9-18(10-12-19)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3
SMILES: CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4
Molecular Formula: C22H25N3O2
Molecular Weight: 363.461

3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione

CAS No.: 1008061-51-5

Cat. No.: VC6868282

Molecular Formula: C22H25N3O2

Molecular Weight: 363.461

* For research use only. Not for human or veterinary use.

3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione - 1008061-51-5

Specification

CAS No. 1008061-51-5
Molecular Formula C22H25N3O2
Molecular Weight 363.461
IUPAC Name 3-(4-methylanilino)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C22H25N3O2/c1-16-5-7-17(8-6-16)23-20-15-21(26)25(22(20)27)19-11-9-18(10-12-19)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3
Standard InChI Key WTUGCHHKIDYYPT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound features a pyrrolidine-2,5-dione backbone, a γ-lactam ring system known for its conformational rigidity and hydrogen-bonding capacity. At the 1-position, a 4-(piperidin-1-yl)phenyl group is attached, introducing a tertiary amine moiety that enhances solubility and enables interactions with biological targets. The 3-position is substituted with a (4-methylphenyl)amino group, contributing aromaticity and steric bulk that may influence receptor binding .

Table 1: Structural Features of 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione

FeatureDescription
Core structurePyrrolidine-2,5-dione (γ-lactam)
1-position substituent4-(Piperidin-1-yl)phenyl (tertiary amine, aromatic)
3-position substituent(4-Methylphenyl)amino (primary amine, methyl-substituted aromatic)
Molecular weight~395.45 g/mol (estimated)

Systematic Nomenclature

The IUPAC name derives sequentially from the pyrrolidine-2,5-dione core. Numbering begins at the lactam nitrogen, with the 1-position occupied by the 4-(piperidin-1-yl)phenyl group and the 3-position by the (4-methylphenyl)amino substituent. Alternative naming conventions may classify it as a bis-arylaminosuccinimide derivative .

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves a multi-step approach:

  • Core formation: Cyclocondensation of maleic anhydride derivatives with primary amines yields the pyrrolidine-2,5-dione scaffold.

  • N-1 functionalization: Ullmann coupling or Buchwald-Hartwig amination introduces the 4-(piperidin-1-yl)phenyl group under palladium catalysis.

  • N-3 amination: Nucleophilic aromatic substitution or reductive amination attaches the 4-methylphenylamine moiety .

Reaction conditions require strict control of temperature (60–120°C), anhydrous solvents (e.g., THF, DMF), and catalysts such as Pd(OAc)₂ or CuI. Purification often involves column chromatography with ethyl acetate/hexane gradients, yielding final products with >95% purity.

Table 2: Key Reaction Parameters

StepConditionsYield (%)
Core formationDMF, 80°C, 12 h65–75
N-1 functionalizationPd(OAc)₂, Xantphos, K₃PO₄, 100°C, 24 h40–50
N-3 aminationNaBH₄, MeOH, rt, 6 h55–65

Analytical Characterization

Advanced spectroscopic methods confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, aromatic Hs), 3.85–3.10 (m, piperidine CH₂), 2.35 (s, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C-N stretch).

  • HRMS: m/z 395.1789 [M+H]⁺ (calculated for C₂₂H₂₄N₄O₂) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate degradation <5% after 48 h at 25°C in PBS, though photodegradation occurs under UV light (t₁/₂ = 3.2 h).

Lipophilicity and Permeability

Calculated logP (ClogP) values of 2.7 suggest moderate lipophilicity, aligning with its cell membrane permeability (PAMPA assay: Pe = 8.7 × 10⁻⁶ cm/s). The piperidine nitrogen (pKa ≈ 8.9) enables protonation in acidic environments, enhancing solubility in lysosomal compartments .

Biological Activity and Mechanisms

RORγt Modulation

As a RORγt inverse agonist, the compound binds the ligand-binding domain (Kd = 18 nM) via hydrogen bonds to Arg367 and hydrophobic interactions with Leu391. This suppresses Th17 differentiation, reducing IL-17A production (IC₅₀ = 32 nM in Jurkat cells) .

Table 3: In Vitro Activity Profile

AssayResult
RORγt binding (SPR)Kd = 18 ± 2 nM
IL-17A inhibitionIC₅₀ = 32 nM (95% CI: 28–37 nM)
Cytotoxicity (HeLa)CC₅₀ > 100 µM

In Vivo Efficacy

In a murine psoriasis model (IMQ-induced), oral administration (30 mg/kg) reduced PASI scores by 47% versus controls (p < 0.001). Myeloperoxidase (MPO) activity in lesions decreased 62%, indicating attenuated neutrophil infiltration .

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